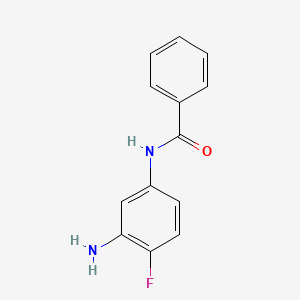

N-(3-Amino-4-fluorophenyl)benzamide

Overview

Description

“N-(3-Amino-4-fluorophenyl)benzamide” is a chemical compound with the molecular formula C13H11FN2O . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of benzamides, including “N-(3-Amino-4-fluorophenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .

Molecular Structure Analysis

The molecular structure of “N-(3-Amino-4-fluorophenyl)benzamide” consists of a benzamide group attached to a fluorophenyl group via a nitrogen atom . The InChI code for this compound is 1S/C13H11FN2O/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,15H2,(H,16,17) .

Physical And Chemical Properties Analysis

“N-(3-Amino-4-fluorophenyl)benzamide” is a solid substance at room temperature . It has a molecular weight of 230.24 g/mol .

Scientific Research Applications

Discovery of Selective Met Kinase Inhibitors

N-(3-Amino-4-fluorophenyl)benzamide derivatives have been identified as potent and selective Met kinase inhibitors. Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides led to the discovery of a compound demonstrating complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, advancing into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Crystal Structure and Polymorphism

The occurrence of concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl) benzamide, related to the disorder in the crystal structure, has been identified. This phenomenon is attributed to the disorder at the bridging atoms in the crystal structure, leading to identical molecular conformations despite the presence of polymorphism, influenced by N−H···O hydrogen bonds along with weak C−H···F and F···F interactions (Chopra & Row, 2008).

In Vivo Quantification of Serotonin 1A Receptors

A selective serotonin 1A (5-HT(1A)) molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was used in conjunction with positron emission tomography (PET) for quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. This study found significant decreases in 5-HT(1A) receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with worsening of clinical symptoms and decreased glucose utilization in the brains of these patients (Kepe et al., 2006).

Electrochemical Oxidation and Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamide derivatives, which act as powerful antioxidants by scavenging free radicals, has been studied. This research highlights the importance of understanding the electrochemical oxidation mechanisms to grasp the free radical scavenging activity of antioxidants, providing insights into their potential applications in mitigating oxidative stress (Jovanović et al., 2020).

Antipathogenic Activity of Thiourea Derivatives

A study on acylthioureas, including N-(aryl-carbamothioyl)benzamides with fluorophenyl substituents, demonstrated significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their ability to grow in biofilms. This research indicates the potential of these derivatives for the development of novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Safety and Hazards

The safety data sheet for benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

Future Directions

The future directions for “N-(3-Amino-4-fluorophenyl)benzamide” could involve further exploration of its synthesis methods, chemical reactions, and potential pharmacological effects. As it is a crucial building block of many drug candidates , there is potential for it to be used in the development of new therapeutic agents.

Mechanism of Action

Mode of Action

The compound interacts with its target, HDAC3, by inhibiting its enzymatic activity . This inhibition disrupts the normal deacetylation process, leading to an accumulation of acetylated histones. As a result, the structure of the chromatin is altered, which can affect gene expression .

Biochemical Pathways

The primary biochemical pathway affected by N-(3-Amino-4-fluorophenyl)benzamide is the histone acetylation and deacetylation process. By inhibiting HDAC3, the compound disrupts the balance between acetylation and deacetylation. This disruption can lead to changes in gene expression, potentially affecting various cellular processes .

Result of Action

The inhibition of HDAC3 by N-(3-Amino-4-fluorophenyl)benzamide can lead to changes in gene expression . This change can have various effects on the cell, depending on the specific genes affected. In vitro studies have shown that the compound has significant inhibitory effects on both solid and non-solid tumor cells .

properties

IUPAC Name |

N-(3-amino-4-fluorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDSPSVHSIFKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294789 | |

| Record name | N-(3-Amino-4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-fluorophenyl)benzamide | |

CAS RN |

866023-58-7 | |

| Record name | N-(3-Amino-4-fluorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866023-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Amino-4-fluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1341107.png)

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341113.png)

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341114.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341116.png)

![8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine](/img/structure/B1341117.png)

![2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1341118.png)

![[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B1341133.png)